5-(3-phenyl-1H-pyrazol-4-yl)-3-[4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazole
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Overview
Description
5-(3-phenyl-1H-pyrazol-4-yl)-3-[4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazole is a synthetic organic compound that belongs to the class of oxadiazoles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-phenyl-1H-pyrazol-4-yl)-3-[4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazole typically involves the following steps:
Formation of the pyrazole ring: This can be achieved by reacting a hydrazine derivative with an appropriate diketone or α,β-unsaturated carbonyl compound.
Formation of the oxadiazole ring: This involves the cyclization of a suitable precursor, such as a hydrazide or amidoxime, with a carboxylic acid derivative under dehydrating conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, solvents, and specific temperature and pressure conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the phenyl or pyrazole rings.
Reduction: Reduction reactions can occur, potentially affecting the oxadiazole ring or other functional groups.
Substitution: Electrophilic or nucleophilic substitution reactions can take place, especially on the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens, alkylating agents, or nucleophiles.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry
Catalysis: The compound may serve as a ligand in coordination chemistry, facilitating various catalytic processes.
Materials Science: It can be used in the development of new materials with specific electronic or optical properties.
Biology and Medicine
Pharmacology: The compound may exhibit biological activities such as anti-inflammatory, antimicrobial, or anticancer properties, making it a candidate for drug development.
Biochemical Research: It can be used as a tool to study specific biochemical pathways or molecular targets.
Industry
Agriculture: The compound may be explored for its potential use as a pesticide or herbicide.
Polymer Science: It can be incorporated into polymers to enhance their properties.
Mechanism of Action
The mechanism of action of 5-(3-phenyl-1H-pyrazol-4-yl)-3-[4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazole depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, receptor antagonism, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
5-(3-phenyl-1H-pyrazol-4-yl)-1,2,4-oxadiazole: Lacks the 4-(propan-2-yloxy)phenyl group.
3-(4-phenyl-1H-pyrazol-3-yl)-5-(4-methoxyphenyl)-1,2,4-oxadiazole: Contains a methoxy group instead of a propan-2-yloxy group.
Uniqueness
The presence of the 4-(propan-2-yloxy)phenyl group in 5-(3-phenyl-1H-pyrazol-4-yl)-3-[4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazole may confer unique properties such as increased lipophilicity, altered electronic distribution, and specific interactions with biological targets, distinguishing it from similar compounds.
Properties
IUPAC Name |
5-(3-phenylpyrazolidin-4-yl)-3-(4-propan-2-yloxyphenyl)-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O2/c1-13(2)25-16-10-8-15(9-11-16)19-22-20(26-24-19)17-12-21-23-18(17)14-6-4-3-5-7-14/h3-11,13,17-18,21,23H,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDASTLIXLIZWBS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C2=NOC(=N2)C3CNNC3C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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